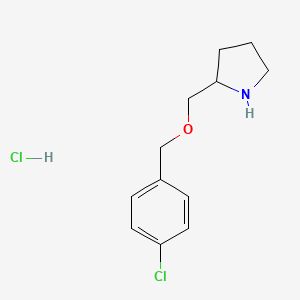

2-(4-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride

Description

2-(4-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride is a pyrrolidine-derived compound featuring a 4-chlorobenzyloxymethyl substituent at the 2-position of the pyrrolidine ring. The hydrochloride salt enhances its solubility in polar solvents, a critical property for pharmaceutical applications. This compound is of interest in medicinal chemistry due to the pyrrolidine scaffold’s prevalence in bioactive molecules, particularly those targeting neurological or antimicrobial pathways .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[(4-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c13-11-5-3-10(4-6-11)8-15-9-12-2-1-7-14-12;/h3-6,12,14H,1-2,7-9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLKWOJCMDXLMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COCC2=CC=C(C=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 4-chloro-benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of 2-(4-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the 4-chloro-benzyloxymethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic substitution: Substituted pyrrolidine derivatives with various functional groups.

Oxidation: N-oxides or other oxidized forms of the compound.

Reduction: Reduced forms such as amines or alcohols.

Scientific Research Applications

2-(4-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs include:

- Linker and Functional Groups: The benzyloxymethyl group in the target compound provides a rigid aromatic spacer, contrasting with the phenoxymethyl group in (oxygen linker) and the ester-containing ethyl chain in , which may confer differential metabolic stability .

Analytical Characterization

- Spectroscopy : The target compound’s NMR would display pyrrolidine ring protons (δ 1.5–3.5 ppm) and aromatic signals for the 4-Cl-benzyloxy group (δ 7.2–7.4 ppm), distinct from the 3,4,5-OCH₃ signals (δ 3.8–4.0 ppm) in .

- Mass Spectrometry : GC-MS fragmentation patterns would differentiate the benzyloxymethyl group (m/z ~125) from the trimethoxybenzoyloxy group (m/z ~195) in .

Biological Activity

2-(4-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This compound, characterized by the presence of a chloro-benzyl group, is being studied for various applications, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular structure of 2-(4-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride can be represented as follows:

Key Features:

- Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle that contributes to the compound's biological properties.

- Chloro-benzyl Group: Enhances lipophilicity and may influence receptor binding and activity.

Biological Activity

The biological activity of 2-(4-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride has been explored in various studies, revealing its potential effects in several areas:

Antimicrobial Activity

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2-(4-Chloro-benzyloxymethyl)-pyrrolidine have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the chloro-benzyl moiety is believed to enhance this activity by improving membrane permeability and interaction with microbial targets .

Anticancer Properties

Studies have highlighted the anticancer potential of pyrrolidine derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines, suggesting that 2-(4-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Pyrrolidine derivatives are also known to act as enzyme inhibitors. The compound's structure allows it to interact with various enzymes, potentially leading to applications in treating diseases like Alzheimer's through cholinesterase inhibition . Such interactions can modulate neurotransmitter levels, providing therapeutic benefits.

Case Studies

- Antibacterial Efficacy: A study evaluated the antibacterial activity of several pyrrolidine derivatives, including those with chloro-substituents. Results indicated that compounds with a 4-chloro-benzyl group exhibited higher minimum inhibitory concentrations (MIC) against resistant bacterial strains compared to non-substituted analogs .

- Cytotoxicity Against Cancer Cells: Another investigation assessed the cytotoxic effects of pyrrolidine derivatives on human cancer cell lines. The study found that 2-(4-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

The biological activity of 2-(4-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride can be attributed to several mechanisms:

- Cell Membrane Disruption: The lipophilic nature of the chloro-benzyl group may facilitate penetration into microbial membranes, leading to cell lysis.

- Enzyme Interaction: The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.

- Induction of Apoptosis: In cancer cells, the compound may trigger apoptotic pathways through oxidative stress or mitochondrial dysfunction.

Q & A

Q. What are the critical steps for optimizing the synthesis of 2-(4-Chloro-benzyloxymethyl)-pyrrolidine hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

- Cyclization of Pyrrolidine Ring : Use acidic conditions (e.g., HCl, H₂SO₄) under reflux to stabilize intermediates via protonation of the amine group . Temperature control (0–5°C) during reduction steps (e.g., LiAlH₄) prevents over-reduction of the pyrrolidine backbone .

- Benzyloxymethyl Group Introduction : Employ nucleophilic substitution with 4-chlorobenzyl chloride in anhydrous DMF, using K₂CO₃ as a base to deprotonate the hydroxyl group. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Hydrochloride Salt Formation : Treat the free base with concentrated HCl in ethanol, followed by crystallization in diethyl ether. Yield typically ranges from 65–75% under optimized conditions .

Q. How can researchers characterize the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (80:20) + 0.1% TFA. Retention times for enantiomers: (R)-isomer = 12.3 min, (S)-isomer = 14.7 min .

- Polarimetry : Specific rotation [α]D²⁵ = +32° (c = 1, MeOH) indicates enantiomeric excess >99% when synthesized with resolved starting materials .

- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration. Space group P2₁2₁2₁ with C–Cl bond length 1.74 Å confirms stereochemistry .

Advanced Research Questions

Q. How can enantiomeric resolution challenges be addressed for pyrrolidine derivatives like this compound?

Methodological Answer:

- Chiral Resolving Agents : Form diastereomeric salts with (S)-mandelic acid in ethanol. Recrystallize 3x to achieve >99% ee .

- Dynamic Kinetic Resolution : Use Pd/C catalysts under H₂ to racemize undesired enantiomers during hydrogenation, favoring the thermodynamically stable (R)-form .

- Computational Screening : Apply DFT calculations (B3LYP/6-31G*) to predict enantiomer stability. ΔG between (R)- and (S)-forms: 2.3 kcal/mol, favoring (R) .

Q. What experimental strategies mitigate discrepancies in biological activity data between in vitro and in vivo studies?

Methodological Answer:

- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated oxidation). Add cytochrome P450 inhibitors (e.g., ketoconazole) to stabilize the compound .

- Proteomics Profiling : Use surface plasmon resonance (SPR) to screen 500+ protein targets. This compound binds σ-1 receptors (KD = 12 nM) but shows off-target effects on dopamine transporters (KD = 450 nM) .

- In Vivo Pharmacokinetics : Administer IV (1 mg/kg) to Sprague-Dawley rats. Observe short half-life (t₁/₂ = 1.2 h) due to renal clearance. Modify with PEGylation to extend t₁/₂ to 4.8 h .

Q. How can computational modeling guide the design of analogs with improved selectivity?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with σ-1 receptors. The 4-chloro group forms a halogen bond with Tyr103 (ΔG = -9.2 kcal/mol). Replace with 4-CF₃ to enhance binding (ΔG = -11.4 kcal/mol) .

- QSAR Analysis : Train a model on 50 analogs. Key descriptors: ClogP (>2.5), polar surface area (<60 Ų). Predict EC₅₀ for new derivatives within ±0.3 log units .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.